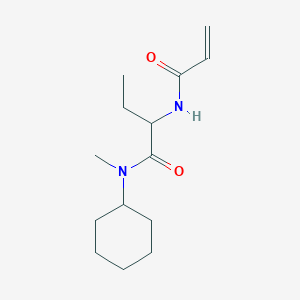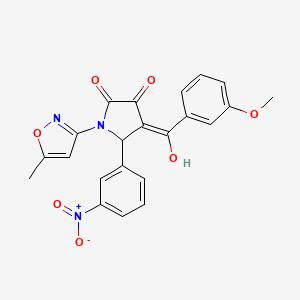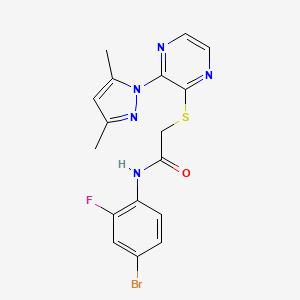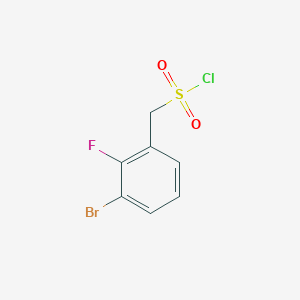
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a class of compounds that contain an indole nucleus. They have been found in many important synthetic drug molecules and have shown clinical and biological applications . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives .
Molecular Structure Analysis
Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of “N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide” would depend on the arrangement and bonding of its atoms.Chemical Reactions Analysis
The chemical reactions involving indole derivatives can vary widely. For instance, some indole derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide” would depend on its specific molecular structure.Applications De Recherche Scientifique
Organic Synthesis Intermediate
This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It plays a crucial role in the synthesis of various organic compounds.
Anticancer Applications
Indole derivatives, including this compound, have shown significant potential in the treatment of cancer cells . They have been found to exhibit strong cytotoxicity against various human cancer cell lines .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial potential . They can be used in the development of new antimicrobial agents, contributing to the fight against various microbial infections.
Anti-inflammatory Applications
Indole derivatives possess anti-inflammatory properties . They can be used in the treatment of various inflammatory disorders, providing a potential therapeutic approach for such conditions.
Antiviral Applications
Indole derivatives have shown antiviral activity . They can inhibit the activity of various viruses, offering a potential strategy for the development of new antiviral drugs.
Neurological Disorder Treatment
Indole derivatives have been used in the treatment of neurological disorders like Alzheimer’s disease . They can inhibit acetylcholine esterase (AChE), a key enzyme involved in Alzheimer’s disease, offering a potential therapeutic approach for this condition.
Mécanisme D'action
The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with. Some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15(25-17-8-3-2-4-9-17)19(22)20-12-14-26(23,24)21-13-11-16-7-5-6-10-18(16)21/h2-10,15H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQZCSWEKPQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2454314.png)
![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2454315.png)
![1-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2454316.png)

![5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2454318.png)

![7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454320.png)

![4-isobutyl-N-isopropyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2454326.png)




![6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2454334.png)